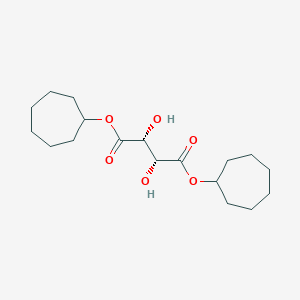
dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate is an organic compound with significant interest in various scientific fields. This compound is characterized by its two cycloheptyl groups attached to a (2R,3R)-2,3-dihydroxybutanedioate backbone. The presence of two hydroxyl groups and a butanedioate moiety makes it a versatile molecule in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with cycloheptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts and advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with amines or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of amides or thioesters.
Aplicaciones Científicas De Investigación
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism by which dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering cellular pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Dicycloheptyl (2S,3S)-2,3-dihydroxybutanedioate: A stereoisomer with different spatial arrangement.
Dicycloheptyl meso-2,3-dihydroxybutanedioate: A meso compound with a plane of symmetry.
Uniqueness
Dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in enantioselective synthesis and as a chiral auxiliary in various chemical reactions.
Propiedades
Número CAS |
82052-64-0 |
|---|---|
Fórmula molecular |
C18H30O6 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
dicycloheptyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C18H30O6/c19-15(17(21)23-13-9-5-1-2-6-10-13)16(20)18(22)24-14-11-7-3-4-8-12-14/h13-16,19-20H,1-12H2/t15-,16-/m1/s1 |
Clave InChI |
MXJNBRHQDKIXHY-HZPDHXFCSA-N |
SMILES isomérico |
C1CCCC(CC1)OC(=O)[C@@H]([C@H](C(=O)OC2CCCCCC2)O)O |
SMILES canónico |
C1CCCC(CC1)OC(=O)C(C(C(=O)OC2CCCCCC2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
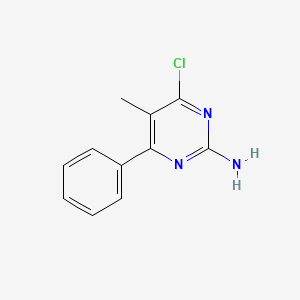
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)


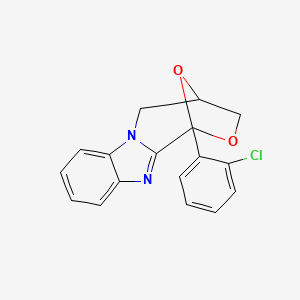
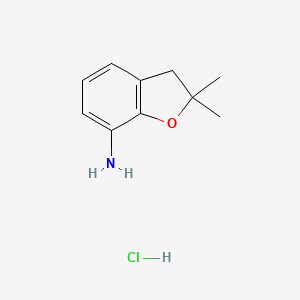

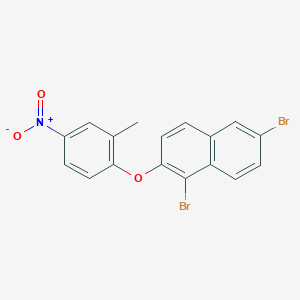
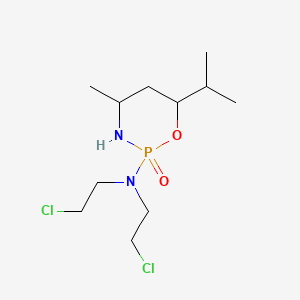
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
